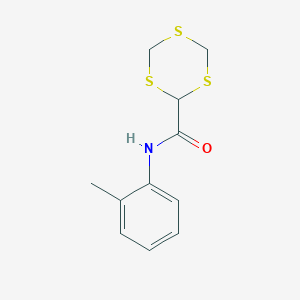
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. The compound is a member of the trithiane family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various biological processes. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide in lab experiments is its diverse biological activities. The compound has been shown to exhibit potent anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its mechanism of action and identify specific targets for drug development. Additionally, the synthesis of analogs of N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide may lead to the discovery of compounds with improved biological activities and pharmacological properties.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide involves the reaction of 2-methylbenzenethiol with 1,3,5-trichloro-2,4,6-triazine in the presence of a base. The resulting intermediate is then treated with ammonia to yield the final product. The yield of the synthesis is moderate, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and toxicology. The compound has been shown to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide |
|---|---|
Fórmula molecular |
C11H13NOS3 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-1,3,5-trithiane-2-carboxamide |
InChI |
InChI=1S/C11H13NOS3/c1-8-4-2-3-5-9(8)12-10(13)11-15-6-14-7-16-11/h2-5,11H,6-7H2,1H3,(H,12,13) |
Clave InChI |
BLDARVMHEFSHRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2SCSCS2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2SCSCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



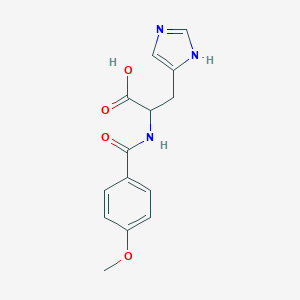
![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)
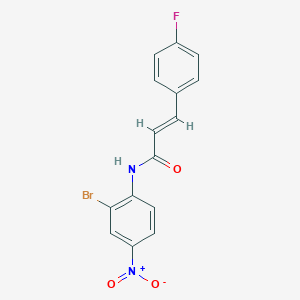
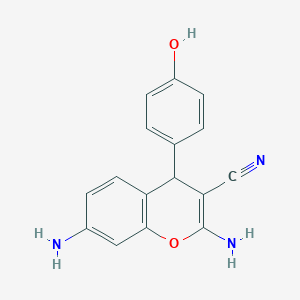
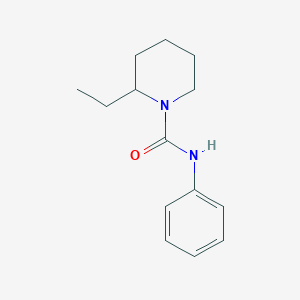
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
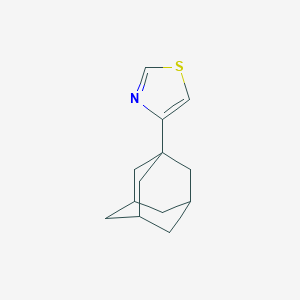
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
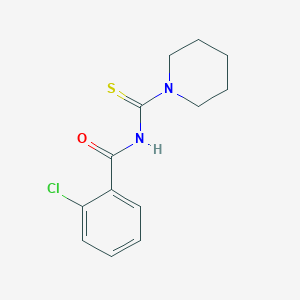
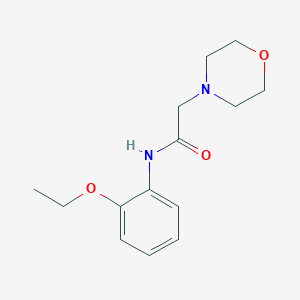
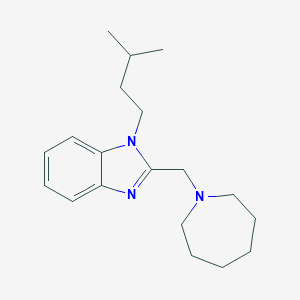
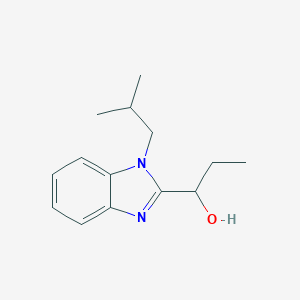
![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)